molecular formula C13H13NO3S2 B14138781 N-(Benzenesulfinyl)-4-methylbenzene-1-sulfonamide CAS No. 89244-11-1

N-(Benzenesulfinyl)-4-methylbenzene-1-sulfonamide

Cat. No.: B14138781
CAS No.: 89244-11-1
M. Wt: 295.4 g/mol
InChI Key: HPSYJZOLBNPJSE-UHFFFAOYSA-N
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Description

N-(Benzenesulfinyl)-4-methylbenzene-1-sulfonamide is an organic compound belonging to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzenesulfinyl)-4-methylbenzene-1-sulfonamide typically involves the reaction of benzenesulfinyl chloride with 4-methylbenzenesulfonamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Benzenesulfinyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfenamide using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

    Oxidation: N-(Benzenesulfonyl)-4-methylbenzene-1-sulfonamide.

    Reduction: N-(Benzenesulfenyl)-4-methylbenzene-1-sulfonamide.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

N-(Benzenesulfinyl)-4-methylbenzene-1-sulfonamide has several applications in scientific research:

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.

    Medicine: Explored for its antimicrobial and anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(Benzenesulfinyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, its inhibition of carbonic anhydrase enzymes is achieved through the binding of the sulfonamide group to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to various biological effects, including the suppression of tumor growth in cancer cells.

Comparison with Similar Compounds

N-(Benzenesulfinyl)-4-methylbenzene-1-sulfonamide can be compared with other sulfonamide compounds, such as:

    N-(Benzenesulfonyl)-4-methylbenzene-1-sulfonamide: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    N-(Benzenesulfenyl)-4-methylbenzene-1-sulfonamide: Similar structure but with a sulfenyl group instead of a sulfinyl group.

    N-(Benzenesulfinyl)-4-chlorobenzene-1-sulfonamide: Similar structure but with a chlorine substituent on the benzene ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

89244-11-1

Molecular Formula

C13H13NO3S2

Molecular Weight

295.4 g/mol

IUPAC Name

N-(benzenesulfinyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H13NO3S2/c1-11-7-9-13(10-8-11)19(16,17)14-18(15)12-5-3-2-4-6-12/h2-10,14H,1H3

InChI Key

HPSYJZOLBNPJSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NS(=O)C2=CC=CC=C2

Origin of Product

United States

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